molecular formula C13H11ClO3S B12642078 Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- CAS No. 99902-91-7

Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)-

Cat. No.: B12642078
CAS No.: 99902-91-7
M. Wt: 282.74 g/mol
InChI Key: DLMKHJPFUNIGAJ-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)-: is an organic compound that features a benzene ring substituted with a chlorine atom and a phenoxy group that is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- typically involves the reaction of 1-chloro-3-nitrobenzene with 4-(methylsulfonyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the chlorine atom or the phenoxy group, potentially resulting in the formation of dechlorinated or deoxygenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or ethanol.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated or deoxygenated products.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In industrial applications, Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- involves its interaction with molecular targets through its functional groups. The chlorine atom and the phenoxy group can participate in various chemical reactions, while the methylsulfonyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    Benzene, 1-chloro-3-methyl-: This compound features a chlorine atom and a methyl group on the benzene ring. It is similar in structure but lacks the phenoxy and methylsulfonyl groups.

    Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a methyl group and a methylsulfonyl group on the benzene ring, but it does not have the chlorine atom or the phenoxy group.

Uniqueness: Benzene, 1-chloro-3-(4-(methylsulfonyl)phenoxy)- is unique due to the presence of both the chlorine atom and the phenoxy group substituted with a methylsulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

99902-91-7

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

1-chloro-3-(4-methylsulfonylphenoxy)benzene

InChI

InChI=1S/C13H11ClO3S/c1-18(15,16)13-7-5-11(6-8-13)17-12-4-2-3-10(14)9-12/h2-9H,1H3

InChI Key

DLMKHJPFUNIGAJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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